N-Carbamoyl-3-(2-fluorophenyl)prop-2-enamide
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Overview
Description
N-Carbamoyl-3-(2-fluorophenyl)prop-2-enamide is a chemical compound that belongs to the class of cinnamamide derivatives It is characterized by the presence of a carbamoyl group attached to a 3-(2-fluorophenyl)prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-3-(2-fluorophenyl)prop-2-enamide typically involves the reaction of 2-fluorobenzaldehyde with malononitrile to form 2-fluorocinnamic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with urea to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-3-(2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Carbamoyl-3-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammation and immune responses . The compound may also interact with other cellular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide
- N-(2,6-dibromophenyl)-3-phenylprop-2-enamide
- N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide
Uniqueness
N-Carbamoyl-3-(2-fluorophenyl)prop-2-enamide is unique due to the presence of the carbamoyl group and the specific substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
62879-64-5 |
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Molecular Formula |
C10H9FN2O2 |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
N-carbamoyl-3-(2-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H9FN2O2/c11-8-4-2-1-3-7(8)5-6-9(14)13-10(12)15/h1-6H,(H3,12,13,14,15) |
InChI Key |
NQXRIPJOVAHFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC(=O)N)F |
Origin of Product |
United States |
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